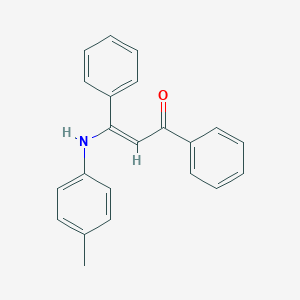
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, also known as DABCO, is a chemical compound that has been extensively studied for its various applications in scientific research. DABCO is a yellow crystalline solid that is widely used as a catalyst, a stabilizer, and a reagent in organic chemistry. This compound has been found to have a wide range of biological and pharmacological properties, making it an important tool in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one is not fully understood, but it is believed to act as a nucleophile in many reactions. It has been shown to form stable complexes with various metal ions, such as copper and iron, which can enhance its catalytic activity. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has also been found to be a potent inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have neuroprotective effects, as well as the ability to inhibit the growth of cancer cells. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been used as a tool to study the mechanisms of various diseases, such as Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one in lab experiments is its versatility as a catalyst and reagent. It can be used in a variety of reactions and has been found to be highly effective in many cases. However, one limitation of using 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one is its potential toxicity, as it has been shown to be harmful to some organisms at high concentrations. Careful handling and disposal procedures are necessary to avoid any adverse effects.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one. One area of interest is the development of new catalytic applications for 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, particularly in the synthesis of complex organic molecules. Another area of interest is the investigation of the neuroprotective effects of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one and its potential applications in various fields of science.
Métodos De Síntesis
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one can be synthesized through several methods, including the reaction of benzaldehyde and p-toluidine in the presence of a base, such as potassium carbonate. Another method involves the reaction of benzaldehyde and p-toluidine with acetylacetone in the presence of a base, such as sodium hydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has been extensively studied for its applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates, the epoxidation of olefins, and the oxidation of alcohols. 1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one has also been used as a stabilizer in the polymerization of vinyl monomers, as well as a reagent in the synthesis of heterocyclic compounds.
Propiedades
Fórmula molecular |
C22H19NO |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(E)-3-(4-methylanilino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H19NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-16,23H,1H3/b21-16+ |
Clave InChI |
PMGFOBXTODBOKI-LTGZKZEYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)

![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)